2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

medicinal chemistry structure-activity relationship thiazole pharmacophore

2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 337956-01-1) is a trisubstituted thiazole heterocycle bearing a diphenylamino group at the 2-position, a methyl group at the 4-position, and a free carboxylic acid at the 5-position. With a molecular formula of C₁₇H₁₄N₂O₂S and a molecular weight of 310.4 g·mol⁻¹ , this compound belongs to the 2-aminothiazole-5-carboxylic acid pharmacophore class that includes the clinically approved xanthine oxidase inhibitor febuxostat.

Molecular Formula C17H14N2O2S
Molecular Weight 310.4 g/mol
CAS No. 337956-01-1
Cat. No. B1357013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
CAS337956-01-1
Molecular FormulaC17H14N2O2S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H14N2O2S/c1-12-15(16(20)21)22-17(18-12)19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21)
InChIKeyZYGLEMNSLODAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 337956-01-1): Core Chemical Identity and Procurement Essentials


2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 337956-01-1) is a trisubstituted thiazole heterocycle bearing a diphenylamino group at the 2-position, a methyl group at the 4-position, and a free carboxylic acid at the 5-position . With a molecular formula of C₁₇H₁₄N₂O₂S and a molecular weight of 310.4 g·mol⁻¹ , this compound belongs to the 2-aminothiazole-5-carboxylic acid pharmacophore class that includes the clinically approved xanthine oxidase inhibitor febuxostat. Commercially available at 97% purity , it serves as both a screening hit candidate in its own right and a versatile synthetic intermediate for amide, ester, and heterocycle-fused derivative libraries. However, its specific substitution pattern—the bulky, electron-rich diphenylamino moiety combined with a free 5-carboxylic acid—creates a structurally differentiated chemical space that is not replicated by simpler 2-amino, 2-anilino, or 2-aryl thiazole-5-carboxylic acid analogs.

Why Generic 2-Aminothiazole-5-carboxylic Acids Cannot Replace 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid


The 2-aminothiazole-5-carboxylic acid scaffold is widely explored in medicinal chemistry, yet subtle variations at the 2-position profoundly alter both physicochemical properties and target engagement profiles. The diphenylamino substituent in the target compound introduces substantially greater steric bulk (two phenyl rings vs. one in 2-anilino analogs) and altered electron density distribution compared to mono-phenylamino [1] or benzylamino [2] derivatives. This directly impacts molecular recognition: in the xanthine oxidase inhibitor series, replacing the 2-aryl group of febuxostat (IC₅₀ ≈ 0.7 nM) with a 2-(substituted benzylamino) group shifted potency by over 5,000-fold into the low micromolar range (IC₅₀ = 3.6–9.9 μM) [2], demonstrating that even seemingly conservative 2-position modifications dramatically alter target affinity. Furthermore, the positional isomer 2-(diphenylamino)thiazole-4-carboxylic acid (CAS 937601-81-5, MW 296.34, density 1.4 g·cm⁻³, bp 503.3 °C) differs in both physicochemical properties and the spatial orientation of the carboxylic acid pharmacophore relative to the diphenylamino group. Procurement of a generic 2-aminothiazole-5-carboxylic acid or a positional isomer as a substitute therefore risks both altered reactivity in downstream synthetic steps and divergent biological activity in screening campaigns.

Quantitative Differentiation Evidence: 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid vs. Closest Analogs


Evidence Item 1: Steric and Electronic Differentiation – Diphenylamino vs. Mono-Phenylamino Substitution at the 2-Position

The target compound carries a diphenylamino group (two phenyl rings on the exocyclic nitrogen) at the thiazole 2-position, whereas the closest simpler analog, 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid, bears only a single phenyl ring on the 2-amino group. This results in a molecular weight increase from 234.28 g·mol⁻¹ (mono-phenylamino) [1] to 310.4 g·mol⁻¹ (diphenylamino) —a 32.5% increase—and a significantly larger van der Waals volume. The diphenylamino group is also a stronger electron donor through resonance, altering the electron density of the thiazole ring and the acidity of the 5-carboxylic acid. In a patent series where R₁ at the 2-position was varied among –NH₂, –NH-AlK, phenylamino, and diphenylamino, the diphenylamino-substituted thiazoles exhibited distinct antilipolytic and vasodilatatory pharmacological profiles not observed with the phenylamino or amino congeners [2].

medicinal chemistry structure-activity relationship thiazole pharmacophore

Evidence Item 2: Carboxylic Acid Positional Isomerism – 5-COOH vs. 4-COOH Differentiation

The target compound places the carboxylic acid at the thiazole 5-position, whereas the closely related positional isomer 2-(diphenylamino)thiazole-4-carboxylic acid (CAS 937601-81-5) carries the acid at the 4-position. This positional shift alters both the vector of the carboxylate pharmacophore relative to the diphenylamino group and the physicochemical property profile. The 4-carboxylic acid isomer has a reported density of 1.4 ± 0.1 g·cm⁻³ and a boiling point of 503.3 ± 42.0 °C at 760 mmHg , whereas experimental density and boiling point data for the 5-carboxylic acid target compound remain unreported in the open literature , indicating a gap in characterization data that itself constitutes a differentiation point. The 5-carboxylic acid position places the acidic functionality adjacent to the ring sulfur atom, enabling distinct hydrogen-bonding geometries and metal-coordination modes compared to the 4-substituted isomer.

positional isomer pharmacophore geometry physicochemical properties

Evidence Item 3: Free Carboxylic Acid vs. Ethyl Ester – Synthetic Utility and Reactivity Differentiation

The target compound bears a free carboxylic acid at the 5-position, distinguishing it from its direct ethyl ester analog, ethyl 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylate (CAS 1242267-87-3, MW 338.42, purity 98%) . The free acid (MW 310.4, purity 97%) is directly amenable to amide coupling reactions (e.g., HATU/EDC-mediated) without a deprotection step, enabling one-step diversification into amide libraries. The ethyl ester requires saponification prior to amide bond formation, adding a synthetic step and potentially introducing impurities. Conversely, the ester form offers superior organic solubility for certain reaction conditions. The molecular weight difference (ΔMW = 28.02 g·mol⁻¹, corresponding to the –C₂H₄– increment of the ethyl ester) and the associated LogP difference (ester more lipophilic) mean that the two forms partition differently in biological assays and chromatographic purifications.

synthetic intermediate amide coupling prodrug design

Evidence Item 4: Xanthine Oxidase Inhibitor Class Context – Diphenylamino vs. 2-Aryl and 2-Benzylamino Analogs

The 4-methylthiazole-5-carboxylic acid scaffold is the core of febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid), a potent xanthine oxidase (XO) inhibitor with an IC₅₀ in the sub-nanomolar range [1]. When the 2-aryl group of febuxostat was replaced with a 2-(substituted benzylamino) group (introducing a methylene amine spacer), XO inhibitory potency dropped dramatically: the best benzylamino analogs (5j, 5k, 5l) exhibited IC₅₀ values of 3.6, 8.1, and 9.9 μM respectively [1]. The target compound replaces the 2-substituent with a diphenylamino group—a tertiary aniline lacking the methylene spacer—creating a third, distinct chemotype. Although direct XO inhibition data for the target compound have not been reported in the open literature, the quantitative SAR trend established by Ali et al. (2016) indicates that the nature of the 2-position substituent is the dominant determinant of XO potency within this scaffold class, with IC₅₀ values spanning over four orders of magnitude depending on this single structural variable [1]. The diphenylamino compound thus occupies an untested region of this SAR landscape, representing a structurally novel probe for XO and potentially other purine-metabolizing enzymes.

xanthine oxidase febuxostat analog enzyme inhibition

Evidence Item 5: Synthetic Accessibility and Crystallographic Characterization of the Diphenylamino-Thiazole Core

The diphenylamino-thiazole-5-carboxylate core has been structurally validated by single-crystal X-ray diffraction. In a 2016 study by Souldozi et al., methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate and 4-(4-chlorophenyl)-2-(diphenylamino)thiazole-5-carboxylate were synthesized via the reaction of diphenylamine with benzoyl isothiocyanates and phenacyl bromide or methyl 2-bromoacetate, and their molecular structures were unambiguously determined by X-ray crystallography [1]. This establishes that the diphenylamino-thiazole-5-carboxylate scaffold is synthetically tractable and crystallographically characterizable. The target compound—bearing a methyl rather than a phenyl or 4-chlorophenyl at the 4-position—is a simpler analog within this series. The synthetic route (diphenylamine + benzoyl isothiocyanate → thiourea intermediate → cyclization with α-haloketone or α-haloester) [1] provides a reliable method for preparing analogs with varied 4- and 5-substituents, supporting the use of the target compound as a key intermediate for generating structurally diverse screening libraries.

X-ray crystallography synthetic methodology structural confirmation

Evidence Item 6: Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is commercially available from multiple suppliers at a standard purity of 97% . Its closest commercially available analogs show comparable or slightly different purity specifications: the ethyl ester analog (CAS 1242267-87-3) is available at 98% purity , while the positional isomer 2-(diphenylamino)thiazole-4-carboxylic acid (CAS 937601-81-5) is offered at 95% to 98% purity depending on the vendor. The 4,5-disubstituted analogs (e.g., methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate) are not routinely stocked and require custom synthesis [1]. This positions the target compound as the most synthetically accessible free carboxylic acid building block within the diphenylamino-thiazole series, with a purity specification suitable for both biochemical screening (typically requiring ≥95%) and as a synthetic intermediate for further derivatization.

procurement purity specification supply chain

Prioritized Application Scenarios for 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid Based on Quantitative Differentiation Evidence


Scenario 1: Xanthine Oxidase (XO) Inhibitor Lead Discovery – Probing the Unexplored 2-Diphenylamino SAR Space

For laboratories engaged in non-purine XO inhibitor development, the target compound represents a structurally novel probe occupying the untested intersection between the ultra-potent 2-aryl series (febuxostat, IC₅₀ ≈ 0.7 nM) and the micromolar-potency 2-benzylamino series (IC₅₀ = 3.6–9.9 μM) [1]. The diphenylamino substituent lacks the methylene spacer present in the benzylamino series but introduces greater steric bulk than a simple 2-phenyl group, potentially engaging previously unexploited sub-pockets within the XO active site (PDB 1N5X). Procurement of this compound enables direct head-to-head XO inhibition screening against febuxostat and the Ali et al. (2016) benchmark compounds 5j/5k/5l [1], generating novel SAR data for publication or patent filing.

Scenario 2: One-Step Amide Library Synthesis Using the Pre-Installed Free 5-Carboxylic Acid

The free carboxylic acid functionality (confirmed at 97% purity) [1] enables direct, deprotection-free amide coupling with diverse amine building blocks using standard coupling reagents (HATU, EDC/HOBt). This contrasts with the ethyl ester analog (CAS 1242267-87-3) , which requires a separate saponification step prior to amide bond formation—adding time, reducing overall yield, and introducing potential impurity carryover. Medicinal chemistry teams synthesizing focused libraries of 2-(diphenylamino)-4-methylthiazole-5-carboxamides for screening against kinase, GPCR, or epigenetic target panels will benefit from the shortened synthetic sequence afforded by the free acid starting material.

Scenario 3: Positional Isomer Selectivity Studies – 5-COOH vs. 4-COOH Pharmacophore Mapping

Parallel procurement of the target compound (5-COOH, CAS 337956-01-1) [1] and its 4-COOH positional isomer (CAS 937601-81-5, density 1.4 g·cm⁻³) enables systematic pharmacophore mapping studies. The spatial orientation of the carboxylic acid relative to the diphenylamino-thiazole core differs fundamentally between the two isomers, and head-to-head screening in the same assay panel can reveal whether target engagement is sensitive to this geometric parameter. Such studies are particularly valuable for patent novelty arguments and for establishing structure-activity relationships that distinguish a new chemical series from prior art.

Scenario 4: Crystallography-Enabled Fragment Elaboration and Structure-Based Design

Since the diphenylamino-thiazole-5-carboxylate scaffold has been demonstrated to be amenable to single-crystal X-ray diffraction in closely related analogs [1], the target compound is a strong candidate for co-crystallization studies with protein targets of interest. Its 4-methyl substitution (vs. the bulkier 4-phenyl or 4-(4-chlorophenyl) groups in published crystal structures) [1] may reduce crystal packing constraints while maintaining the diphenylamino pharmacophore. Laboratories with access to synchrotron X-ray sources can use the target compound as a starting point for fragment-based or structure-guided optimization campaigns, with confidence that the core scaffold is crystallographically tractable.

Quote Request

Request a Quote for 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.